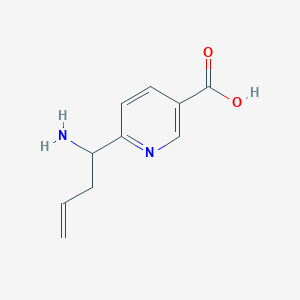
6-(1-Aminobut-3-en-1-yl)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1-Aminobut-3-en-1-yl)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3 This compound features a pyridine ring substituted with a carboxylic acid group at the 3-position and an aminobut-3-en-1-yl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Aminobut-3-en-1-yl)nicotinic acid typically involves the following steps:
Starting Material: The synthesis begins with nicotinic acid.
Substitution Reaction: The 6-position of the pyridine ring is substituted with an aminobut-3-en-1-yl group. This can be achieved through a nucleophilic substitution reaction.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
6-(1-Aminobut-3-en-1-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminobut-3-en-1-yl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Produces oxides of the original compound.
Reduction: Produces alcohol derivatives.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-(1-Aminobut-3-en-1-yl)nicotinic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of carbonic anhydrase III, which is a target for managing dyslipidemia and certain cancers.
Biology: The compound’s interactions with enzymes and its role in metabolic pathways are of interest.
Industry: It can be used as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 6-(1-Aminobut-3-en-1-yl)nicotinic acid involves its interaction with specific enzymes. For example, it inhibits carbonic anhydrase III by binding to the zinc ion in the enzyme’s active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide . This inhibition can lead to various physiological effects, including the regulation of lipid metabolism and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Nicotinic Acid (Niacin): A form of vitamin B3, used to treat hyperlipidemia.
Isonicotinic Acid: Another derivative of nicotinic acid, used in the synthesis of isoniazid, an anti-tuberculosis drug.
Picolinic Acid: A derivative of nicotinic acid, involved in the metabolism of tryptophan.
Uniqueness
6-(1-Aminobut-3-en-1-yl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase III sets it apart from other nicotinic acid derivatives, making it a valuable compound for research in medicinal chemistry and enzyme inhibition.
特性
分子式 |
C10H12N2O2 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC名 |
6-(1-aminobut-3-enyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c1-2-3-8(11)9-5-4-7(6-12-9)10(13)14/h2,4-6,8H,1,3,11H2,(H,13,14) |
InChIキー |
QDYKYULOVPOQKO-UHFFFAOYSA-N |
正規SMILES |
C=CCC(C1=NC=C(C=C1)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


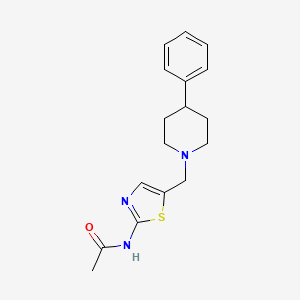
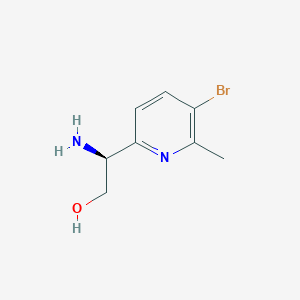
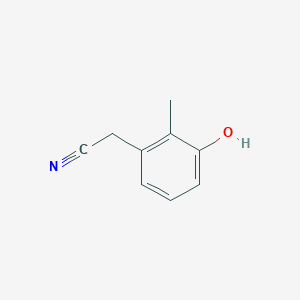
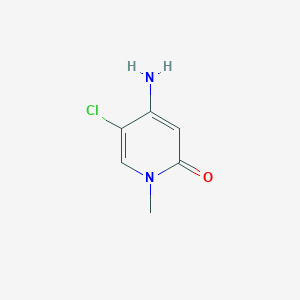
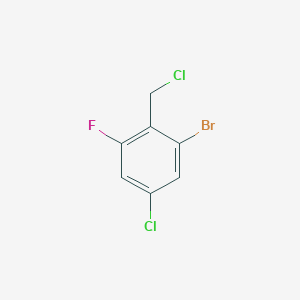
![6-bromo-2-(furan-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B12964692.png)
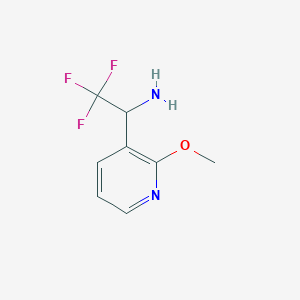
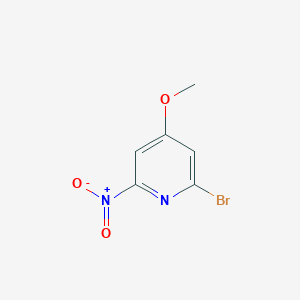



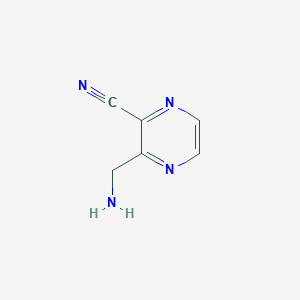

![2-[4-(Tert-butyldimethylsilyloxy)pyrazol-1-yl]acetic acid](/img/structure/B12964729.png)
